6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one
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Overview
Description
4-Hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one is a heterocyclic compound that features both a pyrimidine and a thiophene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both hydroxyl and thiophene groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method is the base-induced cycloaddition of chalcone with thiourea, which yields the desired pyrimidine-thione derivative . The reaction conditions often include the use of a polar solvent and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde derivative, while substitution on the thiophene ring could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
4-Hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Thiophene derivatives: Widely studied for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
Uniqueness: 4-Hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one is unique due to the combination of a pyrimidine and thiophene ring in its structure. This dual-ring system imparts distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-6-3-7(12)10-8(9-6)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSHGSDWOPVRMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=CC(=O)N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481531 |
Source
|
Record name | 4-hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57059-12-8 |
Source
|
Record name | 4-hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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